molecular formula C9H11BrClNOS B8290567 4-((4-Bromo-5-chlorothiophen-2-yl)methyl)morpholine

4-((4-Bromo-5-chlorothiophen-2-yl)methyl)morpholine

Cat. No. B8290567
M. Wt: 296.61 g/mol
InChI Key: RFNNTDCPBMZKAH-UHFFFAOYSA-N
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Patent
US06559145B2

Procedure details

4-((4-Bromo-5-chloro-2-thienyl)methyl)morpholine (Preparation 62, 7.65 g) is dissolved in diethyl ether (75 mL) and is cooled to −75° C. A solution of n-butyllithium (2.5 M in hexane, 11.0 mL) is added via addition funnel, maintaining the temperature below 68° C. The reaction is stirred for 15 minutes at −70° C. and allowed to warm to 0° C. A solution of N-methoxy-N-methylacetamide (3.09 g) in ether (5 mL) is added via addition funnel, maintaining the temperature below 5° C. The reaction is stirred at 0° C. for 1 h and allowed to warm to rt. The reaction is quenched with saturated aq. NH4Cl solution (50 mL) and made basic with sat. aq. NaHCO3. The mixture is extracted with ethyl acetate (3×125 mL). The combined organic layers are washed with sat. NaHCO3 (2×100 mL) and brine (50 mL). The combined aqueous washes are back-extracted with ethyl acetate (100 mL). The organic layers are combined, dried (Na2SO4), and concentrated in vacuo to a yellow oil. The crude product is chromatographed, eluting with 25% ethyl acetate/heptane to afford 2.42 g (37%) of the title compound. Physical characteristics: 1H NMR (400 MHz, DMSO-d6) δ 7.33, 3.64, 3.58, 2.51; IR (liq.) 2854, 2809, 1673, 1456, 1372, 1351, 1328, 1243, 1212, 1165, 1118, 1034, 1008, 867, 618 cm−1; HRMS (FAB) m/z 260.0506 (C11H14ClNO2S+H). Anal. Found: C, 50.77; H, 5.51; N, 5.35; Cl, 13.24; S, 12.00.
Quantity
7.65 g
Type
reactant
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step One
Quantity
11 mL
Type
reactant
Reaction Step Two
Quantity
3.09 g
Type
reactant
Reaction Step Three
Name
Quantity
5 mL
Type
solvent
Reaction Step Three
Yield
37%

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:3]=[C:4]([CH2:8][N:9]2[CH2:14][CH2:13][O:12][CH2:11][CH2:10]2)[S:5][C:6]=1[Cl:7].C([Li])CCC.CON(C)[C:23](=[O:25])[CH3:24]>C(OCC)C>[Cl:7][C:6]1[S:5][C:4]([CH2:8][N:9]2[CH2:14][CH2:13][O:12][CH2:11][CH2:10]2)=[CH:3][C:2]=1[C:23](=[O:25])[CH3:24]

Inputs

Step One
Name
Quantity
7.65 g
Type
reactant
Smiles
BrC=1C=C(SC1Cl)CN1CCOCC1
Name
Quantity
75 mL
Type
solvent
Smiles
C(C)OCC
Step Two
Name
Quantity
11 mL
Type
reactant
Smiles
C(CCC)[Li]
Step Three
Name
Quantity
3.09 g
Type
reactant
Smiles
CON(C(C)=O)C
Name
Quantity
5 mL
Type
solvent
Smiles
CCOCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-75 °C
Stirring
Type
CUSTOM
Details
The reaction is stirred for 15 minutes at −70° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
maintaining the temperature below 68° C
TEMPERATURE
Type
TEMPERATURE
Details
to warm to 0° C
TEMPERATURE
Type
TEMPERATURE
Details
maintaining the temperature below 5° C
STIRRING
Type
STIRRING
Details
The reaction is stirred at 0° C. for 1 h
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
to warm to rt
CUSTOM
Type
CUSTOM
Details
The reaction is quenched with saturated aq. NH4Cl solution (50 mL)
EXTRACTION
Type
EXTRACTION
Details
The mixture is extracted with ethyl acetate (3×125 mL)
WASH
Type
WASH
Details
The combined organic layers are washed with sat. NaHCO3 (2×100 mL) and brine (50 mL)
EXTRACTION
Type
EXTRACTION
Details
The combined aqueous washes are back-extracted with ethyl acetate (100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo to a yellow oil
CUSTOM
Type
CUSTOM
Details
The crude product is chromatographed
WASH
Type
WASH
Details
eluting with 25% ethyl acetate/heptane

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
ClC=1SC(=CC1C(C)=O)CN1CCOCC1
Measurements
Type Value Analysis
AMOUNT: MASS 2.42 g
YIELD: PERCENTYIELD 37%
YIELD: CALCULATEDPERCENTYIELD 36.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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